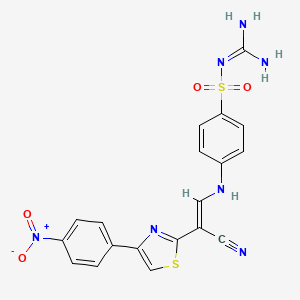![molecular formula C15H10F3N3O2S B3018226 3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-15-8](/img/structure/B3018226.png)
3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The thiazolo[3,2-a]pyrimidine scaffold is a core structure in various compounds that have been synthesized and studied for their antimicrobial and anti-inflammatory properties, as well as their potential use in allergy medications .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of dihydropyrimidinones with chloroacetate esters in the presence of a base. For example, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides was achieved by reacting N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . Similarly, other derivatives have been synthesized using related methods, indicating a versatile approach to modifying the thiazolo[3,2-a]pyrimidine core .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The structural elucidation of these compounds is commonly performed using NMR spectroscopy and X-ray crystallography. For instance, the structures of some thiazolo[3,2-a]pyrimidines were confirmed by 1H NMR spectroscopy and X-ray crystallography, which provided detailed insights into their molecular conformations .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The initial formation of the thiazolo[3,2-a]pyrimidine ring system often involves a cyclization step, followed by reactions such as N-acylation or alkylation to introduce additional functional groups. These reactions are crucial for creating compounds with specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility, and stability. The presence of various substituents, such as the trifluoromethyl group, can significantly affect these properties and the overall reactivity of the compound. Spectroscopic methods like IR and NMR are used to determine functional groups and confirm the identity of these compounds .
Scientific Research Applications
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives are known for their biological and medicinal applications, making them suitable for use as exquisite sensing materials. These compounds' ability to form coordination and hydrogen bonds makes them appropriate for use as sensing probes in optical sensors. This implies that compounds like 3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide could potentially be explored for their sensing capabilities or biological activities (Jindal & Kaur, 2021).
Optoelectronic Materials
The integration of pyrimidine rings into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These materials, including those with pyrimidine scaffolds, exhibit potential for applications in luminescent small molecules and chelate compounds, highlighting their significance in photo- and electroluminescence. This suggests a pathway for the application of 3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in the development of materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).
Potential Therapeutic Applications
The presence of a pyrimidine ring, particularly in compounds with specific functional groups, has been associated with a wide range of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and CNS (central nervous system) effects. Therefore, compounds like 3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide might be explored for their therapeutic potential, leveraging the pharmacological activities associated with their structural class (Saganuwan, 2017).
Mechanism of Action
Target of Action
It’s suggested that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have also been associated with the regulation of central inflammation and control of brain inflammation processes .
Mode of Action
It’s suggested that similar compounds may work through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . The presence of a -CF3 group in similar compounds has been associated with improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammatory responses, respectively.
Pharmacokinetics
The presence of a -cf3 group in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-11(13(23)21(8)14)12(22)20-10-4-2-9(3-5-10)15(16,17)18/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSUAWSBQKKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)






